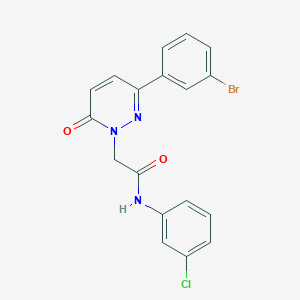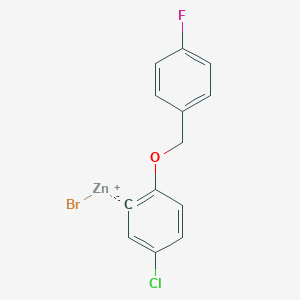
3-Chloro-6-(4'-fluorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-Chloro-6-(4’-fluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound. The process can be summarized as follows:
Starting Material: 3-Chloro-6-(4’-fluorobenzyloxy)phenyl bromide.
Reagent: Zinc powder.
Catalyst: Palladium or nickel-based catalysts.
Solvent: Tetrahydrofuran.
Reaction Conditions: The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide follows similar principles but on a larger scale. Continuous flow reactors may be employed to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or dimethylformamide.
Addition Reactions: Electrophiles such as aldehydes, ketones, and imines.
Major Products
Negishi Coupling: Formation of biaryl compounds.
Addition Reactions: Formation of secondary or tertiary alcohols, depending on the electrophile used.
Applications De Recherche Scientifique
3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide is utilized in various fields of scientific research:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through the formation of carbon-carbon bonds via cross-coupling reactions. The mechanism involves the oxidative addition of the organozinc compound to a palladium or nickel catalyst, followed by transmetalation and reductive elimination steps. This results in the formation of the desired product and regeneration of the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(4’-fluorobenzyloxy)phenylboronic acid.
- 3-Chloro-6-(4’-fluorobenzyloxy)phenylmagnesium bromide.
Uniqueness
Compared to similar compounds, 3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide offers distinct advantages in terms of reactivity and selectivity in cross-coupling reactions. Its stability in tetrahydrofuran and compatibility with various catalysts make it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H9BrClFOZn |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-4-[(4-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10;;/h1-7H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HJNPEVXOQWYHSQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1COC2=[C-]C=C(C=C2)Cl)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14879827.png)
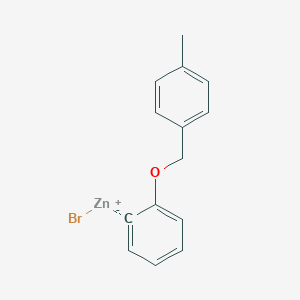
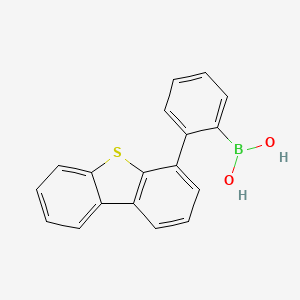

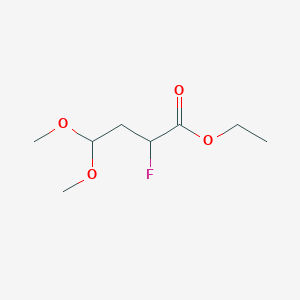
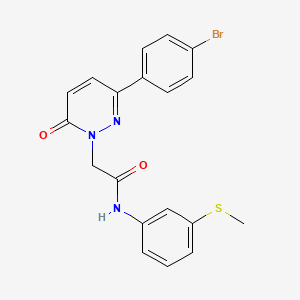
![(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B14879868.png)
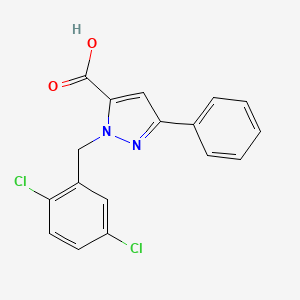
![Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14879880.png)
![N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B14879881.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14879883.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879884.png)
![2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14879889.png)
